Sodium (2S)-2,3-bis(octadecanoyloxy)propyl hydrogen phosphate
Description
Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate (CAS 108321-18-2) is a synthetic phospholipid derivative characterized by two stearoyl (C18:0) fatty acid chains esterified to a glycerol backbone and a sodium-bound hydrogenphosphate group at the sn-3 position . Its molecular formula is C₄₂H₈₀NaO₁₀P, with a molecular weight of 823.04 g/mol. This compound is widely used in lipid-based drug delivery systems due to its amphiphilic nature and stability. Its saturated stearoyl chains confer high melting points (~55–70°C) and low solubility in aqueous media unless formulated as liposomes or micelles .
Properties
CAS No. |
108321-18-2 |
|---|---|
Molecular Formula |
C39H76NaO8P |
Molecular Weight |
727.0 g/mol |
IUPAC Name |
sodium [(2S)-2,3-di(octadecanoyloxy)propyl] hydrogen phosphate |
InChI |
InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m0./s1 |
InChI Key |
ALPWRKFXEOAUDR-JFRIYMKVSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Appearance |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
DSPA |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Sodium ®-2,3-bis(stearoyloxy)propyl hydrogenphosphate, also known as DSPA, is a form of phosphatidic acid (PA) containing a phosphatidic acid head group and 18:0 fatty acids
Mode of Action
This interaction can lead to changes in various cellular processes, including signal transduction, membrane trafficking, and the regulation of lipid biosynthesis.
Biochemical Pathways
They also play a role in signal transduction, influencing a variety of cellular responses.
Biological Activity
Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate is a phospholipid compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant case studies and research findings.
1. Chemical Structure and Synthesis
Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate is an organophosphorus amphiphile characterized by a glycerol backbone esterified with two stearic acid moieties and a phosphate group. The synthesis typically involves the phosphorylation of a glycerol derivative that has been partially esterified with fatty acids. This method allows for the introduction of multiple phosphate units, which are believed to enhance the compound's biological activity, particularly in terms of adsorption to biological membranes and interaction with cellular components .
The biological activity of sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate can be attributed to its amphiphilic nature, which facilitates its incorporation into lipid bilayers. This incorporation can affect membrane fluidity and permeability, potentially influencing various cellular processes such as signal transduction and nutrient transport .
3.1 Membrane Interaction
Research indicates that sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate exhibits significant interactions with cell membranes:
- Membrane Fluidity : Studies suggest that the compound can modulate membrane fluidity, which is crucial for maintaining cellular integrity and function .
- Permeability : It has been shown to enhance the permeability of certain substances across cell membranes, facilitating drug delivery systems .
3.2 Cellular Effects
The compound's biological effects extend to various cellular processes:
- Cell Proliferation : In vitro studies have demonstrated that sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate can promote cell proliferation in specific cell lines, indicating its potential as a growth factor .
- Apoptosis Modulation : There is evidence suggesting that this compound may influence apoptotic pathways, potentially acting as an anti-apoptotic agent in certain contexts .
4.1 Study on Liposomal Formulations
A study investigated the use of sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate in liposomal formulations aimed at enhancing drug bioavailability. Results indicated improved absorption rates in vivo when compared to conventional formulations. The study highlighted the compound's ability to form stable liposomes that facilitated the targeted delivery of therapeutic agents .
4.2 Impact on Diabetes Management
Another case study explored the effects of this compound in diabetic models. It was found that sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate could improve insulin sensitivity and glucose uptake in peripheral tissues. These findings suggest its potential application in managing type 2 diabetes through enhanced insulin delivery mechanisms .
5. Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate | Phospholipid | Enhances membrane fluidity and permeability |
| Phosphatidylserine | Phospholipid | Involved in cell signaling and apoptosis |
| Lecithin | Phospholipid | Emulsifying agent with neuroprotective effects |
6. Conclusion
Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate demonstrates significant promise as a biologically active compound with potential applications in drug delivery systems and therapeutic interventions for metabolic disorders like diabetes. Its unique structural properties facilitate interactions with biological membranes, influencing various cellular processes.
Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential across different biological systems.
Scientific Research Applications
Drug Delivery Systems
Liposome Formation
DSPA plays a crucial role in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. Liposomes serve as effective drug delivery vehicles due to their ability to encapsulate hydrophilic and hydrophobic compounds. DSPA's amphiphilic nature allows for the formation of stable liposomal structures that can enhance the bioavailability of therapeutic agents.
Case Study: Anticancer Drug Delivery
A study demonstrated the use of DSPA-based liposomes for delivering anticancer drugs. The liposomes were engineered to improve the solubility and stability of doxorubicin, a commonly used chemotherapeutic agent. Results indicated that DSPA liposomes significantly increased the drug's therapeutic efficacy while reducing systemic toxicity compared to free doxorubicin administration .
Membrane Biology
Cell Membrane Models
DSPA is utilized in creating artificial cell membranes for studying membrane dynamics and protein interactions. Its structural properties mimic those of natural phospholipids, making it an ideal candidate for constructing model membranes.
Case Study: Membrane Protein Studies
Research involving DSPA has provided insights into the behavior of membrane proteins under various conditions. For instance, a study investigated the incorporation of G-protein coupled receptors (GPCRs) into DSPA bilayers, revealing critical information about receptor functionality and interaction with ligands .
Biochemical Reagent
Phosphorylation Reactions
DSPA serves as a substrate in biochemical phosphorylation reactions, facilitating the study of kinase activity and signaling pathways. Its structure allows for specific modifications that can be tracked using various analytical techniques.
Case Study: Kinase Activity Assays
In a series of kinase assays, DSPA was employed to investigate the phosphorylation of serine residues by specific kinases. The results highlighted the compound's utility in elucidating kinase-substrate interactions and provided valuable data for understanding cellular signaling mechanisms .
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Drug Delivery Systems | Formation of liposomes for drug encapsulation | Enhanced efficacy in anticancer drug delivery |
| Membrane Biology | Creation of artificial cell membranes | Insights into GPCR functionality |
| Biochemical Reagent | Substrate for phosphorylation reactions | Elucidation of kinase activity |
Comparison with Similar Compounds
Sodium (R)-2,3-Bis(oleoyloxy)propyl (2,3-Dihydroxypropyl) Phosphate
(2S)-2,3-Bis(stearoyloxy)propyl 2-(Trimethylammonio)ethyl Phosphate (DSPC)
- Structure : Replaces the hydrogenphosphate group with a choline head group (trimethylammonioethyl).
- Molecular Formula: C₄₄H₈₈NO₈P (MW 790.17 g/mol) .
- Key Differences :
Sodium (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-Hydroxyethyl Phosphate
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine Sodium Salt (DPPS)
- Structure : Substitutes hydrogenphosphate with a serine moiety.
- Molecular Formula: C₄₀H₇₆NO₁₀PNa (MW 788.98 g/mol) .
- Key Differences :
Comparative Data Table
| Compound | Acyl Chains | Head Group | Molecular Weight (g/mol) | Phase Transition Temp. | Key Applications |
|---|---|---|---|---|---|
| Sodium (R)-2,3-bis(stearoyloxy)propyl HP | Stearoyl (C18:0) | Sodium hydrogenphosphate | 823.04 | ~70°C | Liposomal drug delivery |
| Sodium (R)-2,3-bis(oleoyloxy)propyl HP | Oleoyl (C18:1) | Sodium hydrogenphosphate | 797.03 | ~–20°C | mRNA vaccines, fluid membranes |
| DSPC | Stearoyl (C18:0) | Choline | 790.17 | ~55°C | Gene delivery, stable liposomes |
| Sodium bis(oleoyloxy)propyl bis(phosphate) | Oleoyl (C18:1) | Bis-phosphate | 1480.98 | Not reported | Multi-lamellar vesicles |
| DPPS | Palmitoyl (C16:0) | Serine | 788.98 | ~41°C | Apoptosis induction |
Preparation Methods
Stepwise Synthesis from Glycerol Derivatives
The preparation of DSPA typically begins with enantiomerically pure glycerol derivatives to ensure the (R)-configuration of the final product. A patented method for analogous phosphatidic acid synthesis involves oxidizing 3-propylene halide using chiral catalysts such as hydroquinidine Isosorbide-5-Nitrae-(2,3-benzodiazine) diether under asymmetric conditions. This step yields (S)-1,2-glycol-3-halogenopropane, which undergoes acylation with stearic anhydride or stearoyl chloride in dichloromethane at 30–50°C under inert gas protection. The reaction selectively esterifies the primary hydroxyl groups of glycerol, forming (R)-1,2-distearyl-3-halogenopropane with >80% yield.
Phosphorylation and Sodium Salt Formation
The critical phosphorylation step employs 3,4-veratryl Trisilver phosphate in toluene under reflux (100–111°C) to introduce the phosphate group at the sn-3 position of the glycerol backbone. Subsequent deprotection using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a phase-transfer catalyst removes the 3,4-dimethoxybenzyl blocking group, yielding (R)-1,2-distearoyl-sn-glycero-3-phosphatidic acid. Neutralization with sodium bicarbonate or sodium hydroxide converts the free acid to the sodium salt, achieving final purities >95% after recrystallization from ethanol-water mixtures.
Purification and Isolation Techniques
Solvent Extraction and Crystallization
Post-reaction mixtures are typically washed with 5% sodium bicarbonate and saturated brine to remove unreacted stearic acid and catalyst residues. Organic layers dried over anhydrous sodium sulfate are concentrated under reduced pressure, followed by recrystallization from ethanol to isolate intermediates with 65–83% recovery. For the final sodium salt, acetone-water systems (3:1 v/v) provide optimal crystal formation, minimizing phospholipid degradation.
Key Reaction Parameters and Optimization
Table 1: Optimized Conditions for DSPA Synthesis
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Acylation | Dichloromethane | 40 | None | 83 |
| Phosphorylation | Toluene | 110 | Ag₃PO₄ | 65 |
| Deprotection | CH₂Cl₂/H₂O | 25 | DDQ | 68 |
| Sodium Salt Formation | Ethanol/H₂O | 0–4 | NaHCO₃ | 92 |
Elevated temperatures during phosphorylation (110°C) enhance reaction kinetics but risk racemization, necessitating strict anhydrous conditions. The molar ratio of DDQ to intermediate (1:1.2) balances deprotection efficiency and cost.
Analytical Characterization
DSPA is characterized using:
-
High-Resolution Mass Spectrometry (HRMS): Exact mass confirmation at m/z 727.0 [M+Na]⁺.
-
³¹P NMR: Single resonance at δ -0.8 ppm confirms phosphate group integrity.
-
Polarimetry: [α]D²⁵ = +4.2° (c = 1 in CHCl₃) verifies the (R)-configuration.
Challenges and Industrial Scalability
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves esterification of (R)-glycerol derivatives with stearic acid, followed by phosphorylation. Enantiomeric purity is achieved using chiral catalysts or chromatography (e.g., HPLC with chiral stationary phases). Structural validation via H/C NMR and mass spectrometry is critical to confirm stereochemistry and purity (>99%, as per lipid nanoparticle synthesis protocols) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store sealed under inert gas (e.g., argon) at -20°C to avoid hydrolysis or oxidation. Stability studies indicate decomposition at >40°C or prolonged exposure to moisture. Use desiccants and monitor purity via thin-layer chromatography (TLC) .
Q. What analytical techniques are essential for characterizing its physicochemical properties?
- Methodological Answer :
- Purity : Reverse-phase HPLC with evaporative light scattering detection (ELSD) .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting transitions (~80–90°C for stearoyl chains) .
- Surface Behavior : Langmuir-Blodgett trough measurements for monolayer studies at air-water interfaces .
Q. What are its primary applications in model membrane systems?
- Methodological Answer : Used in liposome or lipid bilayer formulations to study membrane fluidity, phase transitions, and protein-lipid interactions. Its saturated stearoyl chains enhance bilayer rigidity compared to unsaturated analogs (e.g., oleoyl derivatives) .
Advanced Research Questions
Q. How does the stereochemistry of the glycerol backbone influence its interaction with membrane proteins?
- Methodological Answer : The (R)-configuration aligns phosphate groups optimally for hydrogen bonding with lysine/arginine residues in protein binding pockets. Comparative studies using (S)-isomers show reduced binding affinity in transporters like P-glycoprotein (e.g., 30% lower ATPase activity) .
Q. What strategies mitigate batch-to-batch variability in lipid nanoparticle (LNP) formulations containing this compound?
- Methodological Answer :
- Process Control : Microfluidics for reproducible mixing of lipid phases (e.g., ethanol-aqueous systems).
- Quality Metrics : Dynamic light scattering (DLS) for particle size (target 80–120 nm) and zeta potential (±20 mV).
- Contamination Risks : ICP-MS to detect residual phosphate or sodium ions from synthesis .
Q. How do environmental factors (pH, ionic strength) affect its stability in drug delivery systems?
- Methodological Answer :
- pH Sensitivity : Phosphate groups protonate below pH 4, destabilizing LNPs. Use buffered solutions (pH 7.4) for in vitro/in vivo studies.
- Ionic Strength : High NaCl (>150 mM) induces aggregation. Include PEG-lipids to shield surface charge .
Q. What contradictory data exist regarding its cytotoxicity in cell culture models?
- Methodological Answer : Discrepancies arise from impurity profiles (e.g., residual stearic acid). Studies reporting >80% cell viability at 100 µM used HPLC-purified batches, while others with <90% purity observed toxicity at 50 µM. Always cross-validate with independent cytotoxicity assays (MTT, LDH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
